tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidinyl-pyridinyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug precursor .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also utilized in the development of new materials and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Ethyl carbamate
- tert-Butyl N-(2-(pyrrolidin-3-yl)ethyl)carbamate
Uniqueness
tert-Butyl ethyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structural features, including the presence of both tert-butyl and ethyl groups, as well as the pyrrolidinyl-pyridinyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-5-19(15(20)21-16(2,3)4)14-9-8-12(11-18-14)13-7-6-10-17-13/h8-9,11,13,17H,5-7,10H2,1-4H3 |
InChI Key |
DFXZMGTWUIZPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C2CCCN2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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